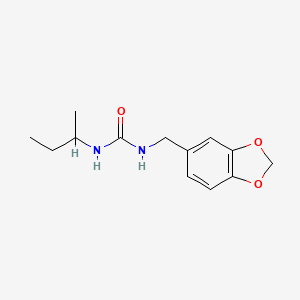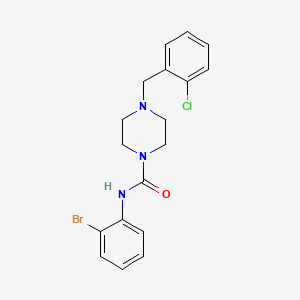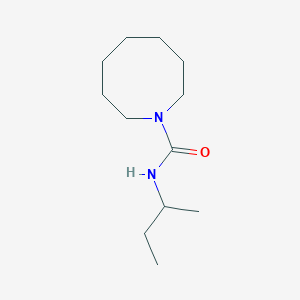![molecular formula C13H24N2O B4286237 N-(sec-butyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4286237.png)
N-(sec-butyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea
Descripción general
Descripción
N-(sec-butyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea, commonly known as BU-224, is a novel compound that has been used in scientific research to study the effects of drug abuse and addiction. This compound has gained attention due to its potential therapeutic properties and its ability to modulate the activity of the dopamine system. In
Mecanismo De Acción
BU-224 acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. This system is involved in reward, motivation, and addiction. By blocking the activity of the D3 receptor, BU-224 reduces the reinforcing effects of drugs of abuse, such as cocaine, and reduces drug-seeking behavior.
Biochemical and Physiological Effects:
BU-224 has been shown to reduce the activity of the dopamine system in the brain, which is involved in reward, motivation, and addiction. It has been found to reduce cocaine self-administration in rats and mice, suggesting that it may have potential therapeutic properties for drug addiction. However, BU-224 has also been shown to produce sedative effects and impair motor function in animals, which may limit its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BU-224 has several advantages for lab experiments. It is a selective antagonist of the dopamine D3 receptor, which allows for the study of the specific effects of this receptor on drug abuse and addiction. BU-224 has also been shown to be effective in reducing cocaine self-administration in rats and mice, which makes it a useful tool for studying the mechanisms of drug addiction. However, BU-224 has limitations for lab experiments. It produces sedative effects and impairs motor function in animals, which may limit its use in behavioral studies.
Direcciones Futuras
There are several future directions for the study of BU-224. One direction is to further investigate its potential therapeutic properties for drug addiction. BU-224 has been shown to reduce cocaine self-administration in rats and mice, but its effects on other drugs of abuse and in humans are not yet known. Another direction is to study the effects of BU-224 on other neurotransmitter systems, such as the serotonin and glutamate systems, which are also involved in drug addiction. Finally, the development of more selective and potent D3 receptor antagonists may lead to the discovery of more effective treatments for drug addiction.
Aplicaciones Científicas De Investigación
BU-224 has been used in scientific research to study the effects of drug abuse and addiction. It has been found to modulate the activity of the dopamine system, which is involved in reward, motivation, and addiction. BU-224 has been shown to reduce cocaine self-administration in rats and mice, suggesting that it may have potential therapeutic properties for drug addiction.
Propiedades
IUPAC Name |
1-butan-2-yl-3-[2-(cyclohexen-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-3-11(2)15-13(16)14-10-9-12-7-5-4-6-8-12/h7,11H,3-6,8-10H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRHCOCIERDVGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NCCC1=CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butan-2-yl-3-[2-(cyclohex-1-en-1-yl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(2-bromophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B4286202.png)


![N-(4-{[(sec-butylamino)carbonyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B4286223.png)

![N-(2-bromophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B4286240.png)

![N-(sec-butyl)-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B4286251.png)
![methyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4286260.png)
